1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Descripción

Molecular Architecture and Stereochemical Configuration

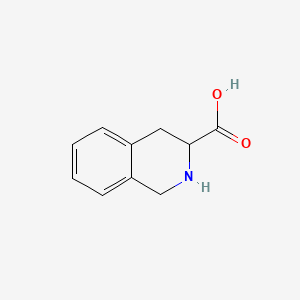

The fundamental molecular structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid consists of a bicyclic system comprising a benzene ring fused to a saturated six-membered heterocycle containing one nitrogen atom. The molecular formula is established as C10H11NO2 with a molecular weight of 177.20 g/mol, representing a constrained analog of phenylalanine where the aromatic side chain is cyclically linked to the amino group. The tetrahydroisoquinoline core structure exhibits significant conformational rigidity due to the fused ring system, which restricts rotational freedom around key bonds and creates a well-defined three-dimensional architecture.

The stereochemical configuration centers on the carbon-3 position, which bears both the carboxylic acid functional group and serves as the sole chiral center in the molecule. This asymmetric center gives rise to two enantiomeric forms: the (S)-configuration, also designated as L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and the (R)-configuration, known as D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The absolute configuration significantly influences the compound's physical properties, biological activity, and intermolecular interactions. The restricted conformation imposed by the bicyclic structure results in a relatively rigid molecular framework where the carboxylic acid group occupies a fixed spatial relationship with respect to the heterocyclic nitrogen and the aromatic ring system.

Computational studies have revealed that the compound adopts preferential conformations where the carboxylic acid group can engage in intramolecular hydrogen bonding with the nitrogen atom under certain conditions. The fused ring system constrains the molecule into a semi-rigid conformation that differs markedly from the flexible nature of its acyclic phenylalanine analog. This conformational restriction has profound implications for molecular recognition processes and explains the compound's utility as a conformationally constrained building block in peptide and drug design applications.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMGYQJPOAASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41994-51-8 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80868286 | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67123-97-1, 35186-99-3, 103733-65-9 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67123-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydroisoquinoline derivatives. In this approach:

Reactants : A phenylalanine derivative reacts with formaldehyde or paraformaldehyde.

Catalyst : Acidic conditions are typically provided by hydrochloric acid or sulfuric acid.

Conditions : The reaction is conducted at temperatures ranging from 50 to 80 °C for several hours (0.5 to 36 hours) depending on the specific substrate and desired yield.

Yield and Purity : This method can produce the target compound with optical purities ranging from 50% to 85% enantiomeric excess, though higher purities can sometimes be achieved with optimized conditions.

Alkylation and Acylation Methods

Recent studies have explored various alkylation and acylation techniques to modify the structure of tetrahydroisoquinoline derivatives:

Starting Material : Methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is often used as a precursor.

Alkylation : The hydroxyl group at the 7-position is alkylated using oxazole derivatives in the presence of potassium carbonate and tetraethylammonium fluoride.

Acylation : Subsequent acylation with carboxylic acids or acyl chlorides using coupling agents such as EDC·HCl leads to the formation of amides which can be hydrolyzed to yield the desired carboxylic acid.

Hydrolysis of Esters

Another method involves the hydrolysis of ester derivatives:

Starting Material : Esters derived from tetrahydroisoquinoline can be hydrolyzed using aqueous lithium hydroxide.

Procedure : This process typically yields the corresponding carboxylic acid after purification steps such as recrystallization or chromatography.

Direct Synthesis from Isoquinolines

Some synthetic routes also explore direct transformations from isoquinolines:

Reagents : Utilizing reagents like acetic anhydride or chlorocarbonyl compounds allows for N-acylation reactions leading to tetrahydroisoquinoline derivatives.

Purification : The products require purification steps including recrystallization from solvents like methanol or diethyl ether to achieve high purity levels.

The following table summarizes the different preparation methods for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

| Method | Reactants | Conditions | Yield & Purity |

|---|---|---|---|

| Pictet-Spengler Reaction | Phenylalanine + Formaldehyde | Acidic conditions (50-80 °C) | 50% - 85% ee |

| Alkylation/Acylation | Methyl ester + Oxazole | K2CO3, Tetraethylammonium | High yields (varies) |

| Hydrolysis | Ester derivatives | Aqueous LiOH | High purity achievable |

| Direct Synthesis | Isoquinolines + Acetic Anhydride | Varies | High purity achievable |

Análisis De Reacciones Químicas

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ortho-methyl derivatives.

Reduction: It can be reduced using electron-transfer reduction methods.

Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common reagents and conditions used in these reactions include formaldehyde for cyclization and hydrogenolytic splitting agents for reduction . Major products formed from these reactions include ortho-methyl derivatives and other substituted isoquinolines .

Aplicaciones Científicas De Investigación

Treatment of Dopaminergic Disorders

Tic derivatives have been explored for their potential in treating dopaminergic nerve diseases. Research indicates that these compounds can modulate dopamine receptor activity, making them candidates for conditions such as Parkinson's disease. A notable study demonstrated the synthesis of Tic derivatives that exhibited promising results in preclinical models for neuroprotection and neuroregeneration .

Antidiabetic Properties

A specific derivative, KY-021, has been identified as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. In animal studies, KY-021 effectively reduced plasma glucose and triglyceride levels, highlighting its potential as a therapeutic agent for diabetes management .

Chiral Synthesis

The synthesis of enantiomerically pure Tic has been achieved through innovative chemoenzymatic methods. These techniques allow for the kinetic resolution of racemic mixtures to yield high enantiomeric excess values (>99%), facilitating the development of chiral drugs with enhanced biological efficacy .

Diversity-Oriented Synthesis

Tic serves as a core structural element in the synthesis of various biologically active compounds. Its derivatives are synthesized using methods such as the Pictet–Spengler reaction and Diels–Alder cycloaddition. These approaches enable the generation of a library of Tic-based compounds for drug discovery .

Antimicrobial and Antitumor Activities

Tic derivatives have shown significant antimicrobial properties against various bacterial strains and promising antitumor activity against cancer cell lines like HL60 and MCF7. The structure-activity relationship studies indicate that modifications to the Tic structure can enhance its biological activity .

Formation of Coordination Compounds

Research has demonstrated the ability to form coordination compounds using Tic as a ligand. For instance, N-acylation reactions have produced high-purity derivatives that exhibit unique properties due to their stereochemistry. These compounds are being investigated for their potential applications in catalysis and materials science .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid involves its role as a conformationally restricted analog of phenylalanine. This restriction enhances its bioavailability, selectivity, and potency in therapeutic peptide design . The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Catalytic Performance

Actividad Biológica

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a significant compound within the isoquinoline family, known for its diverse biological activities. This article provides a comprehensive overview of Tic's biological activities, including its mechanisms of action, therapeutic potentials, and recent research findings.

Structural Significance

Tic is recognized as a constrained analog of phenylalanine and serves as a core structural element in various biologically active compounds. Its unique structure allows it to mimic natural amino acids while providing enhanced stability and activity in biological systems . The compound's rigid conformation contributes to its ability to interact with various biological targets.

Antiviral Properties

Recent studies have highlighted Tic derivatives as potent inhibitors of viral polymerases. For instance, certain substituted 6,7-dihydroxy-Tic derivatives have shown efficacy against influenza virus polymerase . The mechanism involves the inhibition of the polymerase acidic (PA) endonuclease domain, crucial for viral replication.

Neuroprotective Effects

Tic has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Compounds derived from Tic have demonstrated the ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. This inhibition may enhance dopaminergic signaling and provide therapeutic benefits in Parkinson's disease .

Antidiabetic Activity

A notable derivative of Tic, KY-021, has been identified as a potent peroxisome proliferator-activated receptor (PPAR) gamma agonist. In preclinical studies, KY-021 exhibited significant reductions in plasma glucose and triglyceride levels in diabetic mouse models, suggesting its potential as an effective treatment for type 2 diabetes .

The biological activity of Tic and its derivatives can be attributed to their interactions with specific receptors and enzymes:

- PPAR Gamma Activation : KY-021 acts as an agonist at PPAR gamma, influencing glucose metabolism and lipid homeostasis .

- Viral Polymerase Inhibition : By targeting the PA endonuclease domain of viral polymerases, Tic derivatives can disrupt viral replication processes .

- COMT Inhibition : The inhibition of COMT by Tic derivatives enhances dopamine availability in the brain, potentially alleviating symptoms associated with Parkinson's disease .

Table: Summary of Biological Activities of Tic Derivatives

Recent Advances in Synthesis and Modification

Recent advancements in synthetic methodologies have enabled the efficient production of Tic derivatives with tailored biological activities. Techniques such as enyne metathesis and Diels–Alder reactions have been employed to create diverse libraries of Tic analogs . These synthetic strategies not only facilitate the exploration of structure-activity relationships (SAR) but also enhance the potential for drug discovery.

Q & A

Q. What are the common synthetic routes for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and its derivatives?

Tic derivatives are synthesized via coupling reactions using Boc-protected Tic with amines or other nucleophiles. For example, DCC/HOBt-mediated coupling of Boc-(R)-Tic with amines yields N-substituted carboxamides . Modified Pictet-Spengler reactions with d-tyrosine derivatives achieve enantiomeric excess >99% for chiral Tic derivatives . Triphosgene can convert Tic into N-carboxy anhydrides (NCAs) for peptide synthesis .

Q. How does Tic influence peptide conformation and stability?

Tic acts as a rigid, conformationally constrained analogue of phenylalanine, enforcing β-bend or helical structures in peptides. Its incorporation restricts backbone flexibility, enabling well-defined tertiary structures critical for receptor binding or catalytic activity .

Q. What analytical methods are used to characterize Tic-containing compounds?

Rotamer analysis via NMR (e.g., hindered rotation around the amide bond) and X-ray crystallography resolve stereochemical configurations . HPLC with chiral columns quantifies enantiomeric purity, while recrystallization improves enantiomeric excess (e.g., 99.4% ee achieved for (3R)-Tic derivatives) .

Advanced Research Questions

Q. How do Tic-based hydroxamic acids inhibit histone deacetylases (HDACs)?

Tic derivatives with hydroxamic acid moieties (e.g., compound 31a) exhibit mid-nM IC50 values against HDAC7. Their antiproliferative activity in tumor cells (e.g., MDA-MB-231 xenografts) correlates with HDAC inhibition, inducing histone hyperacetylation and apoptosis . Structure-activity relationship (SAR) studies show the Tic scaffold enhances target selectivity over non-tumor cells.

Q. What role does stereochemistry play in Tic’s biological activity?

(S)-Tic derivatives show superior enantioselectivity in organocatalysis (e.g., aldol reactions with up to 94% ee) . Racemization during synthesis (e.g., Pictet-Spengler reactions) must be minimized (<7%) to maintain pharmacological efficacy .

Q. How do solvent and pH affect Tic-peptide reactivity?

In DMSO/water, Tic-containing peptides undergo first-order kinetics to form 2,5-dioxopiperazines, with pH-dependent rates. This reactivity impacts stability in drug design .

Data Contradictions and Resolution

Q. How can conflicting reports on Tic’s stability in DMSO be reconciled?

While DMSO is widely used as a solvent, its role in promoting dioxopiperazine formation (via nucleophilic attack) necessitates pH control (neutral to slightly acidic conditions) to stabilize Tic-peptides .

Q. Why do some Tic derivatives show PPAR agonism while others target HDACs?

Substituent positioning (e.g., 7-hydroxy or 2-acyl groups) determines target specificity. For example, (S)-2-(2,4-hexadienoyl)-7-ethoxy-Tic activates PPARγ/α, whereas hydroxamic acid derivatives prioritize HDAC8 inhibition .

Methodological Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.